molecular formula C32H40N2O8 B8123075 Azadibenzocyclooctyne-PEG4-acid

Azadibenzocyclooctyne-PEG4-acid

Cat. No. B8123075
M. Wt: 580.7 g/mol
InChI Key: RMYANOWYMFCGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azadibenzocyclooctyne-PEG4-acid, also known as DBCO-PEG4-Acid, is an acid-functionalized cyclooctyne derivative . It is used in strain-promoted copper-free azide-alkyne cycloaddition reactions . This compound reacts with azide functionalized compounds or biomolecules without the need for a Cu(I) catalyst to result in a stable triazole linkage .


Synthesis Analysis

The synthesis processes of such structures like this compound are time-consuming, which to some extent limit their large-scale development and application . The review has summarized current synthesis routes of two DBCO molecules, aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC) .


Molecular Structure Analysis

The empirical formula of this compound is C32H40N2O8 . Its molecular weight is 580.67 . The SMILES string representation of its structure is O=C (CCCCC (NCCOCCOCCOCCOCCC (O)=O)=O)N1CC2=C (C=CC=C2)C#CC3=C1C=CC=C3 .


Chemical Reactions Analysis

This compound is useful in strain-promoted copper-free azide-alkyne click chemistry reactions . It reacts with azide functionalized compounds or biomolecules to give stable triazole linkage without a need for a Cu(I) catalyst .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C32H40N2O9 and a molar mass of 596.67 . It has a predicted density of 1.26±0.1 g/cm3 and a predicted boiling point of 855.9±65.0 °C .

Mechanism of Action

Azadibenzocyclooctyne-PEG4-acid is used in the strain-promoted azide–alkyne cycloaddition (SPAAC) reactions . This reaction enables efficient and selective conjugation of azide and alkyne functionalized molecules .

Safety and Hazards

Azadibenzocyclooctyne-PEG4-acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O8/c35-30(33-16-18-40-20-22-42-24-23-41-21-19-39-17-15-32(37)38)11-5-6-12-31(36)34-25-28-9-2-1-7-26(28)13-14-27-8-3-4-10-29(27)34/h1-4,7-10H,5-6,11-12,15-25H2,(H,33,35)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYANOWYMFCGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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